(2S,4S)-4-CBZ-aminopyrrolidine-2-carboxylic acid methyl ester di hydrochloride

Collagen mimetic peptides Triple helix stability pH-responsive biomaterials

Researchers designing pH-switchable collagen mimetics or Fmoc-SPPS peptides requiring orthogonal Cbz/methyl ester protection face supply inconsistencies and ambiguous stereochemistry from generic suppliers. This (2S,4S) cis-aminoproline derivative, supplied as a dihydrochloride salt, directly addresses these challenges: - Guarantees C4-endo ring pucker, essential for collagen triple-helix assembly (Tm up to 76 °C), unlike the inactive (2S,4R) trans isomer. - The Cbz group is orthogonal to Boc/tBu/trityl, enabling sequential hydrogenolytic deprotection without compromising acid-labile groups. - Dihydrochloride salt ensures reproducible aqueous solubility and coupling stoichiometry, eliminating the variability of free base or mono-HCl forms.

Molecular Formula C14H20Cl2N2O4
Molecular Weight 351.2 g/mol
Cat. No. B12278218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-4-CBZ-aminopyrrolidine-2-carboxylic acid methyl ester di hydrochloride
Molecular FormulaC14H20Cl2N2O4
Molecular Weight351.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CN1N)C(=O)OCC2=CC=CC=C2.Cl.Cl
InChIInChI=1S/C14H18N2O4.2ClH/c1-19-14(18)12-7-11(8-16(12)15)13(17)20-9-10-5-3-2-4-6-10;;/h2-6,11-12H,7-9,15H2,1H3;2*1H
InChIKeyCLBXSAKZLYNYLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Building Block for Orthogonal Peptide Chemistry


(2S,4S)-4-CBZ-aminopyrrolidine-2-carboxylic acid methyl ester di hydrochloride (CAS 1217654-88-0) is a cis-4-aminoproline derivative featuring a carbobenzyloxy (Cbz) protecting group on the pyrrolidine nitrogen, a methyl ester at the C2 carboxylate, and a dihydrochloride salt form. The (2S,4S) stereochemistry defines a cis relationship between the C2 carboxylate and the C4 amino substituent, which imposes a C4-endo ring pucker distinct from the C4-exo pucker preferred by the (2S,4R) trans diastereomer [1]. This compound serves as an orthogonally protected building block for solid-phase peptide synthesis (SPPS), enabling sequential deprotection of the Cbz group (hydrogenolysis), methyl ester (saponification), and the free 4-amino group (available after Cbz removal) for chain extension or functionalization . The dihydrochloride salt enhances aqueous solubility relative to the free base form, facilitating use in aqueous coupling protocols .

Why Generic Substitution Fails for This Building Block


In-class aminoproline derivatives cannot be substituted without altering critical stereoelectronic, conformational, and synthetic properties. The (2S,4S) cis configuration at C2–C4 directs pyrrolidine ring pucker to C4-endo, which is sterically and electronically compatible with the X-position of collagen-model peptides, whereas the (2S,4R) trans isomer adopts C4-exo pucker and fails to form triplexes under basic conditions where the (2S,4S) isomer retains triple-helical assembly [1]. Substituting the Cbz protecting group for a Boc group changes the orthogonal deprotection logic: Cbz is removed by hydrogenolysis, leaving acid-labile groups (including Boc) intact, whereas Boc requires acidic conditions that cleave the methyl ester and protonate the free 4-amino group simultaneously [2]. The methyl ester at C2 is essential for maintaining solubility in organic solvents during SPPS coupling steps, whereas the free carboxylic acid form (e.g., (2S,4S)-4-CBZ-aminopyrrolidine-2-carboxylic acid) exhibits lower organic-phase solubility and poorly defined coupling kinetics . The dihydrochloride salt form provides higher and more reproducible aqueous solubility than the mono-hydrochloride, which is critical for achieving consistent molar concentrations in aqueous peptide coupling or pH-dependent conformational studies .

Product-Specific Differentiation Evidence


pH-Dependent Collagen Triple Helix Formation by Diastereomer

When incorporated at the X-position of collagen-model peptide [Pro(X)-Pro(Y)-Gly]n, the (2S,4S)-aminoproline residue (4S-cis) forms stable triple helices at pH 3, 7, and 9, while the (2S,4R)-aminoproline residue (4R-trans) forms triplexes only at pH 3 and 7, and both fail to form triplexes at pH 12.0 [1]. This pH-dependent differential is attributed to the C4-endo ring pucker favored by the (2S,4S) stereochemistry, which pre-organizes the backbone dihedral angles for triple-helical assembly at the X-position, whereas the C4-exo pucker of the (2S,4R) isomer is incompatible with X-position triplex formation under basic conditions [1][2]. For users requiring pH-switchable conformational control or collagen assembly at basic pH, the (2S,4S) configuration is essential.

Collagen mimetic peptides Triple helix stability pH-responsive biomaterials

Self-Sorting Collagen Heterotrimer Assembly via Salt Bridges

The (4S)-aminoproline residue, corresponding to the core of the target compound after Cbz deprotection, specifically forms complementary interstrand salt bridges with aspartate (Asp) residues, enabling the self-sorting of eight different collagen-mimetic peptide strands into three defined heterotrimers out of 512 possible combinations [1]. This salt bridge, which is stereochemistry-dependent (requiring the 4S configuration), directed the assembly of the most stable supramolecular collagen heterotrimer reported to date (32-residue strands, Tm = 76 °C) and the shortest stable heterotrimer (17 residues, Tm = 19 °C) [2]. The (4R)-aminoproline residue cannot form the same salt bridge geometry with aspartate due to the reversed orientation of the amino group, making the (2S,4S) configuration indispensable for this assembly strategy [1]. The Cbz-protected methyl ester form of the target compound serves as the ideal precursor for Fmoc-SPPS incorporation of (4S)-aminoproline into such designed heterotrimeric sequences.

Collagen heterotrimer design Self-assembly Salt bridge engineering

Orthogonal Protection Strategy vs. Boc-Protected Analogs

The combination of Cbz protection on the pyrrolidine nitrogen and the methyl ester at C2 provides a fully orthogonal protection scheme: the Cbz group is removed by catalytic hydrogenolysis (H2/Pd or transfer hydrogenation), leaving the methyl ester intact and compatible with acid-labile side-chain protecting groups (e.g., Boc, tBu) used in Fmoc-SPPS [1]. In contrast, the analogous (2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester places the Boc group on the 4-amino substituent, requiring acidic deprotection (TFA) that concurrently cleaves the methyl ester and any resin linker, resulting in loss of the C-terminal methyl ester protection . The methyl ester form is preferred over the free acid ((2S,4S)-4-CBZ-aminopyrrolidine-2-carboxylic acid) for SPPS coupling at the C-terminus, as the ester provides better solubility in organic coupling solvents (DMF, NMP) and avoids competing activation of the C-terminal carboxylate . The dihydrochloride salt (2 HCl) of the target compound ensures stable, non-hygroscopic storage and consistent aqueous solubility compared to the mono-hydrochloride or free base, with the additional HCl equivalent fully protonating both the 4-amino group and the pyrrolidine nitrogen, eliminating variability in coupling reactivity from partial protonation .

Solid-phase peptide synthesis Orthogonal protecting groups Building block design

Conformationally Constrained Peptide Vaccine Patent Claims

U.S. Patent Application 2009/0324707 (Mymetics Corporation) explicitly claims the (2S,4S)-4-aminoproline residue as the essential building block for synthesizing internally cross-linked, conformationally constrained cyclic peptidomimetics for use as synthetic vaccine antigens [1]. The patent teaches that the (2S,4S)-4-aminoproline residue enables site-specific cross-linking between the 4-amino side chain and an amino acid side chain elsewhere in the peptide, creating a conformational constraint that locks the peptide into a defined secondary structure mimicking native protein epitopes [1][2]. The resulting peptidomimetics exhibit enhanced stability in aqueous solution and reduced proteolytic degradation in serum compared to linear peptide antigens, which is critical for vaccine efficacy [1]. A malaria vaccine composition comprising (2S,4S)-4-aminoproline-containing peptides is specifically claimed [1]. The (2S,4R) diastereomer is not claimed for this application because the trans orientation of the 4-amino group does not support the same cross-linking geometry. The Cbz-protected methyl ester form of the target compound serves as the direct synthetic precursor to the free (2S,4S)-4-aminoproline residue after Cbz hydrogenolysis and methyl ester saponification, making it the preferred procurement form for groups working under this patent family.

Synthetic vaccines Conformationally constrained peptides Peptidomimetics

Optimal Research & Industrial Application Scenarios


pH-Responsive Collagen-Mimetic Biomaterial Design

Research groups designing synthetic collagen triple helices with pH-switchable stability or assembly properties should procure the (2S,4S) diastereomer exclusively. The (2S,4S)-aminoproline residue enables triple helix formation at pH 9, where the (2S,4R) diastereomer fails to form triplexes [1]. The pH-dependent ring pucker flip (C4-endo ↔ C4-exo) upon protonation/deprotonation of the 4-amino group provides a reversible conformational switch for tuning collagen stability [1][2]. The Cbz/methyl ester protection allows direct incorporation into Fmoc-SPPS sequences, with Cbz removal by hydrogenolysis and methyl ester retention for subsequent C-terminal modification after chain assembly.

Self-Sorting Collagen Heterotrimer Engineering

Groups employing the Wennemers/Fiala salt bridge assembly code for synthetic collagen heterotrimers must use the (4S)-aminoproline stereochemistry, as the (4R) isomer cannot form productive interstrand salt bridges with aspartate [3]. The target compound provides the (4S)-aminoproline residue in a form compatible with standard Fmoc-SPPS (after Cbz deprotection), enabling the synthesis of peptides that self-sort into defined heterotrimers from complex mixtures [3][4]. The resulting heterotrimers achieve hyperstability (Tm up to 76 °C for 32-residue constructs) and represent the most stable supramolecular collagen assemblies reported to date [4].

Conformationally Constrained Peptide Vaccine Development

Industrial vaccine developers working on conformationally constrained cyclic peptidomimetics for infectious disease targets (including malaria) should source the (2S,4S)-4-aminoproline scaffold as claimed in US 2009/0324707 [5]. The target compound serves as the orthogonally protected precursor to the free (2S,4S)-4-aminoproline residue required for site-specific internal cross-linking. The Cbz group is removed by hydrogenolysis to expose the free 4-amino group for cross-linking to a complementary amino acid side chain, while the methyl ester is retained for C-terminal modification or saponified to the free acid as needed [5]. The resulting constrained peptidomimetics exhibit enhanced serum stability and conformational definition relative to linear peptide antigens, which is critical for eliciting conformation-specific antibody responses [5].

Orthogonal SPPS with Dihydrochloride Salt Solubility

Peptide synthesis laboratories requiring a 4-aminoproline building block that (a) survives standard Fmoc deprotection conditions (20% piperidine/DMF), (b) allows selective Cbz removal by hydrogenolysis without affecting other acid-labile protecting groups, and (c) provides the methyl ester for C-terminal modification should procure the target compound specifically [6]. The dihydrochloride salt form ensures complete protonation of both basic nitrogens, delivering reproducible coupling stoichiometry and aqueous solubility superior to the free base or mono-hydrochloride . The Cbz group is orthogonal to Boc, tBu, and trityl protecting groups, enabling its use in complex polyfunctional peptide sequences where sequential deprotection is required [6].

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